

Application Notes and Protocols for High-Throughput Screening of Novel Analgesic Compounds

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Compound of Interest

Compound Name: *Acetaminophen and codeine phosphate*

Cat. No.: *B1211854*

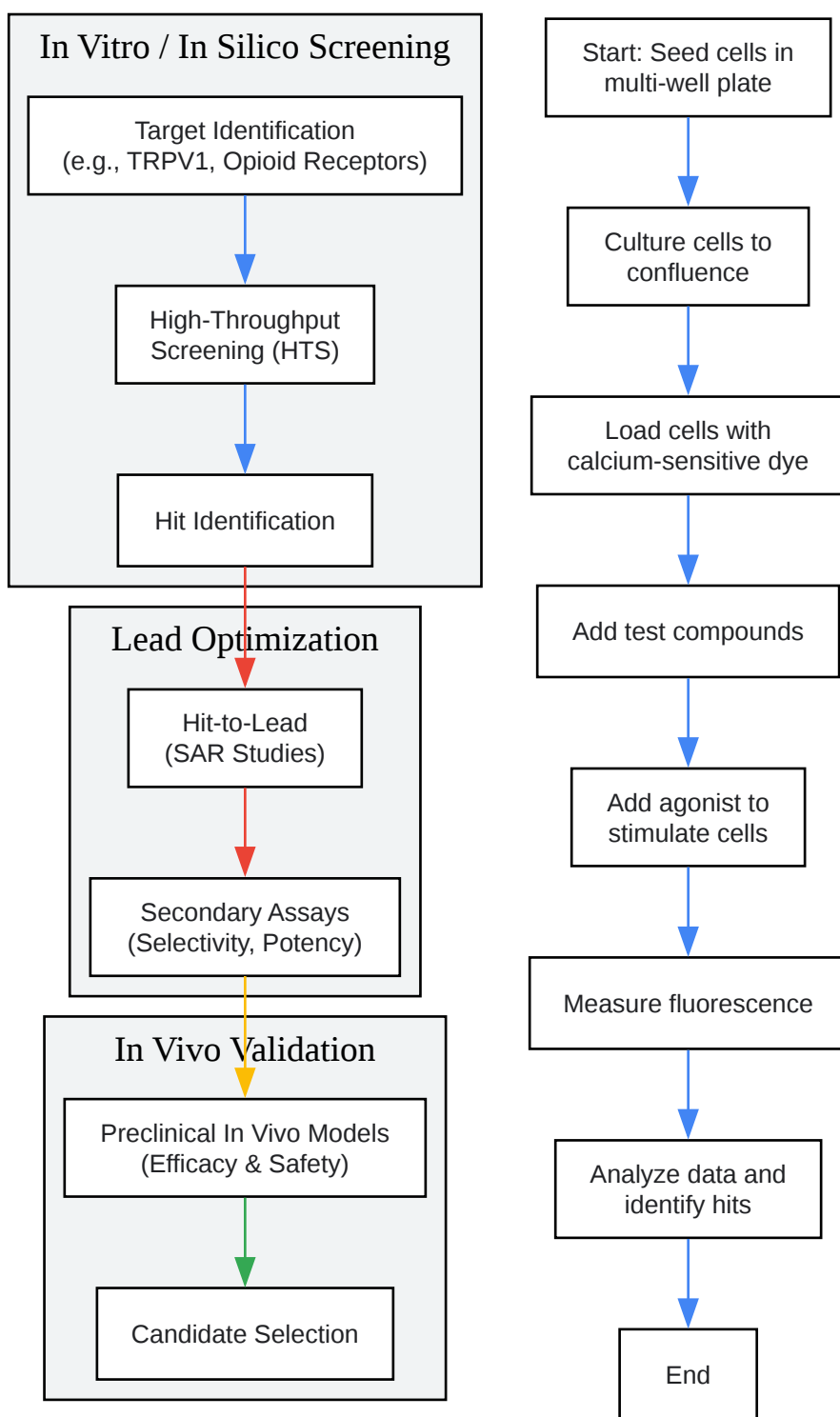
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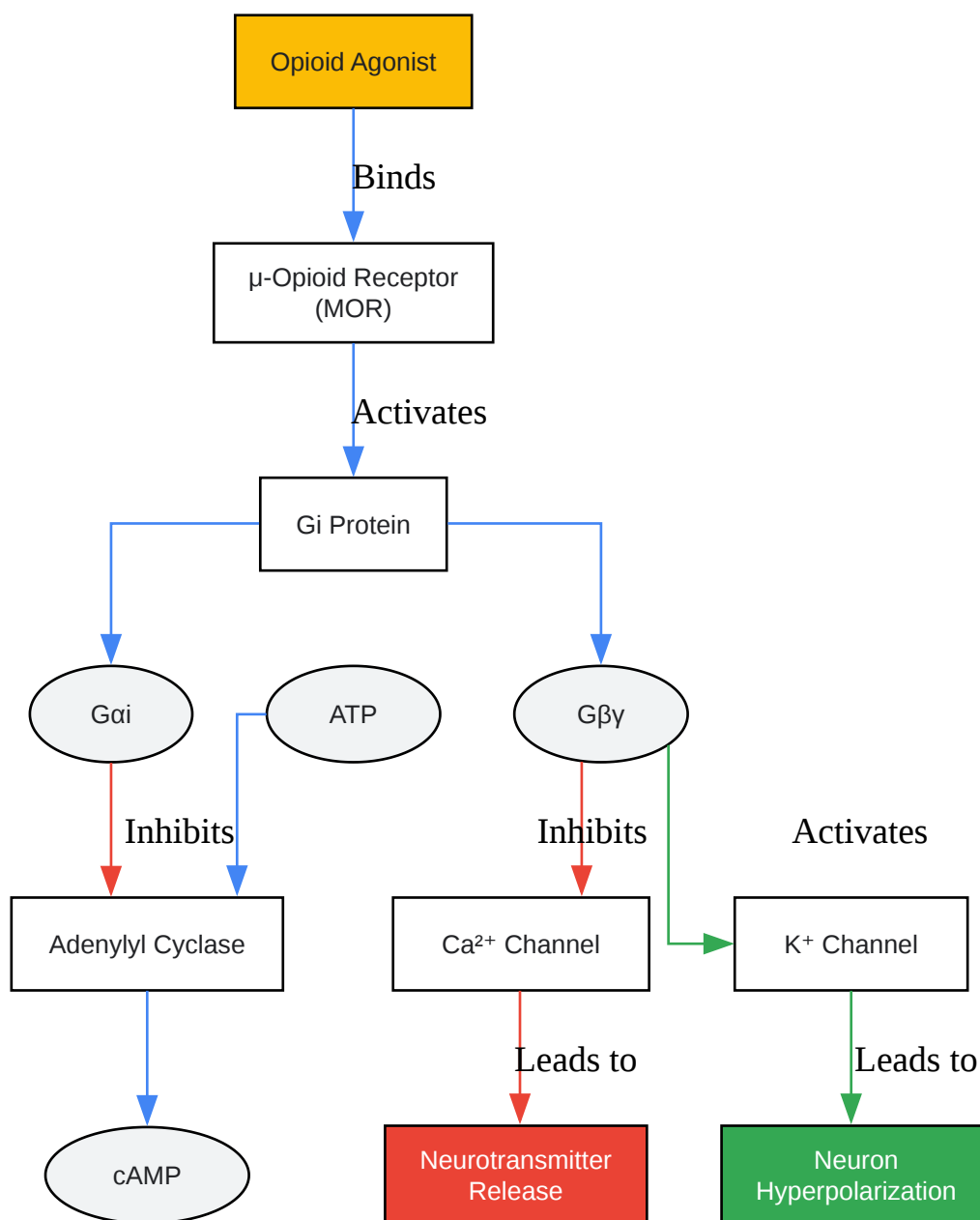
For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel analgesic compounds is a critical endeavor to address the global burden of pain.[1] Traditional pain therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, are often limited by efficacy issues or severe side effects.[1] The identification of new pain management drugs necessitates a systematic screening process, often progressing from high-throughput in vitro assays to more complex in vivo animal models to validate efficacy and safety.[1] High-throughput screening (HTS) allows for the rapid testing of large compound libraries against specific biological targets, making it a cornerstone of modern drug discovery.[2] This document provides detailed application notes and protocols for key HTS assays used in the discovery of novel analgesics, focusing on both target-based and phenotypic screening approaches.

A typical drug discovery workflow for novel analgesics begins with identifying a molecular target, developing an assay, screening large compound libraries, and then characterizing the most promising hits in greater detail through secondary assays and preclinical animal models. [1]





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References

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- 2. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
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